molecular formula C19H20ClNO3S B4395313 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methylbenzyl)benzamide

2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methylbenzyl)benzamide

Cat. No. B4395313
M. Wt: 377.9 g/mol
InChI Key: RQMNFARKLCUWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methylbenzyl)benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methylbenzyl)benzamide involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, which results in the overstimulation of the nervous system. This overstimulation leads to the death of insects and weeds and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methylbenzyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-1beta. The compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been shown to have analgesic effects by reducing the production of prostaglandins.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methylbenzyl)benzamide in lab experiments is its high potency and specificity. The compound has been found to be effective in low concentrations, which makes it a cost-effective option for research. However, one limitation of using this compound is its potential toxicity. The inhibition of acetylcholinesterase can lead to the overstimulation of the nervous system, which can be harmful to humans and animals.

Future Directions

There are several future directions for the research of 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methylbenzyl)benzamide. One potential direction is the development of new insecticides and herbicides that are based on the structure of this compound. Another direction is the exploration of the compound's potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, further research can be conducted to investigate the potential side effects and toxicity of this compound to ensure its safety for use in various applications.
Conclusion:
In conclusion, 2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methylbenzyl)benzamide is a chemical compound that has shown potential for various applications in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Scientific Research Applications

2-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methylbenzyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. The compound has also been studied for its potential use as an insecticide and herbicide due to its ability to inhibit acetylcholinesterase.

properties

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3S/c1-14-6-8-15(9-7-14)12-21(16-10-11-25(23,24)13-16)19(22)17-4-2-3-5-18(17)20/h2-9,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMNFARKLCUWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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